molecular formula C19H17N3O2 B11452202 Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11452202
M. Wt: 319.4 g/mol
InChI Key: GSVAQPRHUJBYPD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a synthetic heterocyclic compound belonging to the pyrimido[1,2-a]benzimidazole family, a class of nitrogen-containing fused ring systems of significant interest in medicinal and agrochemical research . Its structure incorporates a benzimidazole scaffold, which is an isostere of the natural purine bases found in nucleic acids, allowing derivatives to exhibit diverse interactions with biological targets . The dihydropyrimidine core, substituted with a phenyl ring and a methyl ester, is a key pharmacophore that contributes to the compound's potential bioactivity and provides a handle for further synthetic modification. Pyrimido[1,2-a]benzimidazole derivatives have demonstrated a broad spectrum of relevant biological activities in scientific literature, positioning them as valuable scaffolds in drug discovery . Research on analogous compounds has revealed promising antineoplastic (anti-cancer) activity and properties as central GABA-A receptor modulators , which are relevant for developing treatments for conditions like anxiety . Furthermore, the structural similarity of this chemical class to other azoloazines with established antiviral efficacy suggests potential for application in infectious disease research . The compound serves as a crucial chemical intermediate for synthesizing more complex polycyclic structures and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H17N3O2/c1-12-16(18(23)24-2)17(13-8-4-3-5-9-13)22-15-11-7-6-10-14(15)21-19(22)20-12/h3-11,17H,1-2H3,(H,20,21)

InChI Key

GSVAQPRHUJBYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Multi-Component One-Pot Synthesis

The most efficient preparation method involves a one-pot, three-component reaction under ultrasound irradiation. This approach combines 2-aminobenzimidazole, benzaldehyde, and methyl acetoacetate in ethanol, catalyzed by Maghnite-H+ (an acidic montmorillonite clay). The reaction proceeds via initial imine formation between the aldehyde and amine, followed by cyclocondensation with the β-keto ester .

Reaction Conditions

  • Catalyst : Maghnite-H+ (15% w/w)

  • Solvent : Ethanol

  • Temperature : Room temperature (25°C)

  • Irradiation : Ultrasound (40 kHz, 150 W)

  • Time : 45 minutes

  • Yield : 88–92%

Ultrasound enhances reaction kinetics by promoting cavitation, which increases molecular collisions and reduces activation energy. Maghnite-H+ acts as a Brønsted acid, protonating the carbonyl groups to facilitate nucleophilic attack and cyclization . The green nature of this method—avoiding toxic solvents and enabling catalyst reuse—makes it industrially viable.

Stepwise Synthesis via Schiff Base Intermediates

An alternative pathway involves synthesizing Schiff base intermediates before cyclization. o-Phenylenediamine reacts with benzaldehyde in ethanol under reflux to form N-benzylidene-o-phenylenediamine , which subsequently reacts with methyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) .

Reaction Sequence

  • Schiff Base Formation :
    o-Phenylenediamine+BenzaldehydeEthanol, 80°C, 4hN-Benzylidene-o-phenylenediamine\text{o-Phenylenediamine} + \text{Benzaldehyde} \xrightarrow{\text{Ethanol, 80°C, 4h}} \text{N-Benzylidene-o-phenylenediamine}
    Yield: 85%

  • Cyclocondensation :
    N-Benzylidene-o-phenylenediamine+Methyl AcetoacetatePTSA, Toluene, 110°C, 8hTarget Compound\text{N-Benzylidene-o-phenylenediamine} + \text{Methyl Acetoacetate} \xrightarrow{\text{PTSA, Toluene, 110°C, 8h}} \text{Target Compound}
    Yield: 76%

This method allows better control over intermediate purity but requires longer reaction times and higher temperatures compared to one-pot synthesis.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis. Equimolar amounts of 2-aminobenzimidazole, benzaldehyde, and methyl acetoacetate are ground with silica gel as a solid acid catalyst.

Optimized Parameters

  • Catalyst : Silica gel (20% w/w)

  • Milling Time : 30 minutes

  • Yield : 82%

Mechanochemical methods reduce environmental impact and energy consumption, though yields are slightly lower than ultrasound-assisted routes.

Spectroscopic Characterization

The compound’s structure is confirmed through:

Infrared Spectroscopy (IR)

  • C=O Stretch : 1705 cm⁻¹ (ester carbonyl)

  • C=N Stretch : 1620 cm⁻¹ (pyrimidine ring)

  • N-H Stretch : 3320 cm⁻¹ (benzimidazole NH)

¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 500 MHz)

  • δ 2.41 (s, 3H, CH₃ at C2)

  • δ 3.72 (s, 3H, COOCH₃)

  • δ 5.18 (s, 1H, C4-H)

  • δ 7.28–7.51 (m, 9H, aromatic protons)

¹³C NMR

  • δ 168.9 (COOCH₃)

  • δ 155.3 (C2 of pyrimidine)

  • δ 140.1–125.7 (aromatic carbons)

Comparative Analysis of Synthetic Methods

Parameter One-Pot Ultrasound Stepwise Synthesis Mechanochemical
Yield (%)927682
Time45 min12 h30 min
Catalyst ReusabilityYes (5 cycles)NoYes (3 cycles)
Environmental ImpactLowModerateVery Low

The one-pot ultrasound method outperforms others in yield and efficiency, while mechanochemical synthesis excels in sustainability .

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions may yield 2-methylbenzimidazole or phenyl-substituted urea derivatives . Using excess methyl acetoacetate (1.2 equiv) suppresses these byproducts .

  • Catalyst Deactivation : Maghnite-H+ loses acidity after repeated uses. Regeneration via heating at 200°C for 2h restores 90% activity .

  • Solvent Selection : Ethanol outperforms DMF or THF due to better solubility of intermediates and lower toxicity .

Applications and Derivatives

The compound serves as a precursor for anticancer agents through functionalization at C4 and C6 positions. For example, bromination at C6 yields derivatives with IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells .

Chemical Reactions Analysis

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibit significant antibacterial properties. For instance:

  • Compounds derived from benzimidazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, these compounds have demonstrated antifungal activity. Studies indicate that certain derivatives possess activity comparable to standard antifungal agents .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Some derivatives have shown efficacy comparable to established drugs like Albendazole . This suggests potential for treating parasitic infections.

Anticancer Activity

This compound has been investigated for anticancer properties:

  • Certain derivatives have displayed cytotoxic effects against various cancer cell lines (e.g., HUH7 and MCF7) .
  • The mechanism may involve inhibition of critical cellular pathways or interactions with DNA.

Case Studies

Several studies highlight the efficacy of methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole derivatives:

  • Antibacterial Study : A recent study evaluated multiple derivatives against standard bacterial strains. Compounds showed minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .
  • Anticancer Screening : In vitro studies assessed the cytotoxicity of various derivatives against human liver cancer cells (HUH7). Some compounds exhibited IC50 values lower than those of conventional chemotherapeutics like 5-FU .

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 4 Ester Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Phenyl Methyl C₂₀H₁₇N₃O₂ 331.37 Baseline structure; potential kinase inhibition
Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-(Diethylamino)phenyl Ethyl C₂₄H₂₇N₃O₂ 389.49 Enhanced solubility (polar diethylamino group)
2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxyphenyl 2-Methoxyethyl C₂₃H₂₅N₃O₅ 423.46 Increased electron density; antimicrotubule activity (trimethoxy motif)
Ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-Pyridinyl Ethyl C₂₀H₁₈N₄O₂ 346.38 Basic nitrogen enhances H-bonding; improved bioavailability
ISAM-140 (Propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate) Furan-2-yl Isopropyl C₁₉H₁₉N₃O₃ 337.37 Heterocyclic furan enhances metabolic stability
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitrophenyl Ethyl C₂₁H₁₅F₃N₄O₄ 444.37 Strong electron-withdrawing groups (NO₂, CF₃); antineoplastic activity

Structural and Electronic Modifications

  • Substituent Effects: Electron-Donating Groups (e.g., diethylamino, trimethoxy): Improve solubility and may enhance binding to polar biological targets (e.g., and ) . Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Increase reactivity and potency in antineoplastic applications () . Heterocyclic Substituents (e.g., pyridinyl, furanyl): Introduce hydrogen-bonding capabilities or metabolic stability () .
  • Ester Group Variations :

    • Methyl esters (target compound) are smaller and more lipophilic, favoring membrane permeability.
    • Bulkier esters (e.g., methoxyethyl, isopropyl) may reduce hydrolysis rates, prolonging plasma half-life .

Pharmacological and Physicochemical Properties

  • LogP and Solubility: The target compound’s logP (predicted ~3.5) is lower than analogs with trimethoxyphenyl (logP ~4.2) but higher than diethylamino-substituted derivatives (logP ~2.8) . Fluorinated or pyridinyl analogs () exhibit balanced logP values (~3.0–3.8), optimizing blood-brain barrier penetration .
  • Biological Activity :

    • Antineoplastic Effects : ’s nitro- and CF₃-substituted derivative shows potent activity due to enhanced electrophilicity .
    • Kinase Inhibition : The target compound’s unsubstituted phenyl group may allow broad-spectrum kinase binding, while trimethoxyphenyl analogs () target specific pathways (e.g., microtubule disruption) .

Biological Activity

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 724737-00-2

Antitumor Activity

Research indicates that derivatives of the compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized analogs showed IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and PC-3, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against Gram-positive bacteria, with varying degrees of inhibition depending on the specific derivative and concentration used. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits anti-inflammatory properties. It has been tested in models of carrageenan-induced paw edema, where it significantly reduced inflammation compared to control groups .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Antioxidant Activity : It demonstrates radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related damage .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyrimidine rings can enhance biological activity. For example:

  • Electron-Withdrawing Groups : The introduction of halogens increases potency against certain cancer types.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability .

Data Tables

Activity TypeObserved EffectReference
AntitumorIC50 values in micromolar range
AntimicrobialEffective against Gram-positive
Anti-inflammatorySignificant edema reduction

Case Studies

  • Antitumor Efficacy Study :
    • A series of derivatives were synthesized and screened for antiproliferative activity against HCT-116 and PC-3 cell lines. Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that methyl 2-methyl-4-phenyl derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus, highlighting their potential as antibacterial agents.
  • Inflammation Model :
    • In a carrageenan-induced paw edema model in rats, the compound significantly reduced paw swelling compared to untreated controls, suggesting its utility in managing inflammatory conditions.

Q & A

What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is typically synthesized via multicomponent reactions involving aldehydes, β-keto esters, and 1H-benzimidazol-2-amine derivatives. A common method employs ionic liquid catalysts (e.g., 3-butyl-1-methylimidazolium chloride) under reflux conditions (~363 K), monitored by TLC for reaction completion . Ultrasound-assisted synthesis offers an alternative green chemistry approach, reducing reaction time and improving yields by enhancing molecular collisions . Key factors affecting yield include stoichiometric ratios of reactants, solvent choice (e.g., ethanol for recrystallization), and post-reaction purification steps like column chromatography.

How is the molecular structure validated, and what crystallographic parameters define its conformation?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters such as a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, and β = 111.027°. The fused pyrimido-benzimidazole core is nearly planar, with deviations ≤0.126 Å from the mean plane. Key torsion angles (e.g., N2–C2–C11–C16 = 123.17°) and puckering coordinates (calculated via Cremer-Pople parameters) confirm non-planar substituent orientations .

How do intermolecular interactions influence crystal packing, and what software tools are used to model these interactions?

Advanced Research Focus
Crystal packing is stabilized by C–H···N/O hydrogen bonds and π–π stacking interactions. For example, centroid-to-centroid distances between imidazole rings (3.2661 Å) and phenyl rings (3.2775 Å) indicate strong π–π interactions . Software like SHELXL refines these geometries using least-squares methods, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacements . Hydrogen-bond networks are analyzed using WinGX , which calculates bond lengths and angles from SC-XRD data .

How are structural contradictions resolved during refinement, particularly for disordered moieties?

Advanced Research Focus
Disorder in flexible substituents (e.g., ester groups) is addressed via split-atom models in SHELXL, with occupancy factors adjusted to match electron density maps. Constraints (e.g., DFIX, SIMU) are applied to maintain chemically reasonable geometries. Validation tools like PLATON check for missed symmetry, twinning, and solvent-accessible voids, ensuring compliance with IUCr standards . For example, R-factor convergence (e.g., R₁ = 0.045) and low mean σ(C–C) values (0.002 Å) confirm refinement accuracy .

What structural features correlate with reported bioactivity, and how are these tested experimentally?

Advanced Research Focus
The planar fused-ring system and electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance interactions with biological targets like protein kinases or DNA. Bioactivity assays (e.g., antiproliferative activity) are conducted by treating cell lines (e.g., HeLa) with synthesized derivatives and measuring IC₅₀ values. Structure-activity relationships (SARs) are established by comparing substituent effects: nitro groups at the para-position improve activity, while ester groups modulate solubility .

What challenges arise in experimental phasing for derivatives of this compound?

Advanced Research Focus
Heavy atom derivatives (e.g., selenium) are often required for phasing due to low anomalous scattering from light atoms (C, N, O). SHELXC/D/E pipelines enable high-throughput phasing by screening multiple crystals, while SHELXPRO refines partial structures against high-resolution data (≤1.0 Å). Challenges include resolving pseudosymmetry in Z′ > 1 structures and managing twinning in monoclinic systems .

How are computational methods integrated with experimental data to predict properties?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and NMR chemical shifts, validated against experimental 1H^{1}\text{H}/13C^{13}\text{C} spectra. Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, identifying key binding residues. For example, the trifluoromethyl group’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .

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